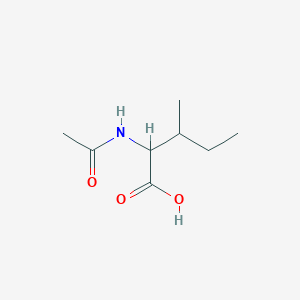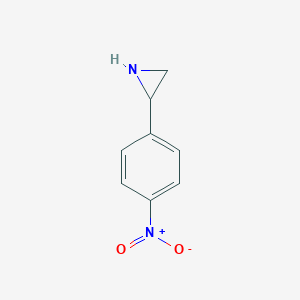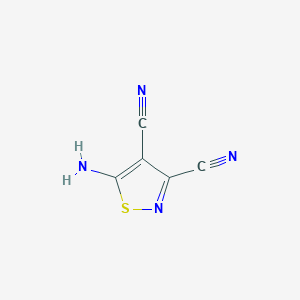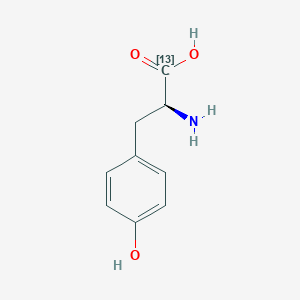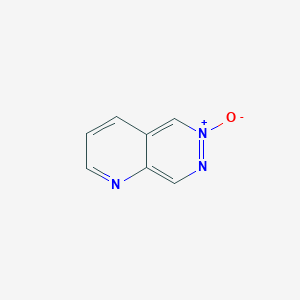
Pyrido(2,3-d)pyridazine 6-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(2,3-d)pyridazine 6-oxide (PPNO) is a heterocyclic compound that has gained significant attention due to its potential applications in the field of medicinal chemistry. PPNO is a derivative of pyridazine and is a potent inhibitor of various enzymes.
Mechanism of Action
The mechanism of action of Pyrido(2,3-d)pyridazine 6-oxide involves the inhibition of enzymes by binding to their active sites. Pyrido(2,3-d)pyridazine 6-oxide binds to the copper ion in the active site of tyrosinase, which inhibits the catalytic activity of the enzyme. Similarly, Pyrido(2,3-d)pyridazine 6-oxide inhibits the activity of acetylcholinesterase by binding to the catalytic site of the enzyme. The inhibition of these enzymes results in the modulation of various physiological processes, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
Pyrido(2,3-d)pyridazine 6-oxide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. Pyrido(2,3-d)pyridazine 6-oxide has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, Pyrido(2,3-d)pyridazine 6-oxide has been shown to exhibit neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Pyrido(2,3-d)pyridazine 6-oxide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under various conditions. Pyrido(2,3-d)pyridazine 6-oxide is also readily available and can be obtained from various commercial sources. However, Pyrido(2,3-d)pyridazine 6-oxide has some limitations for lab experiments. It is a potent inhibitor of various enzymes, which can make it difficult to study the effects of specific enzymes. Additionally, Pyrido(2,3-d)pyridazine 6-oxide can exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for the study of Pyrido(2,3-d)pyridazine 6-oxide. One potential direction is the development of Pyrido(2,3-d)pyridazine 6-oxide-based drugs for the treatment of various diseases. Pyrido(2,3-d)pyridazine 6-oxide has been shown to exhibit potent inhibitory activity against various enzymes, which can be beneficial in the treatment of various diseases. Additionally, the development of Pyrido(2,3-d)pyridazine 6-oxide-based imaging agents can be useful in the diagnosis and monitoring of various diseases. Another potential direction is the study of the structure-activity relationship of Pyrido(2,3-d)pyridazine 6-oxide. The optimization of the structure of Pyrido(2,3-d)pyridazine 6-oxide can lead to the development of more potent and selective inhibitors of various enzymes.
Synthesis Methods
The synthesis of Pyrido(2,3-d)pyridazine 6-oxide involves the reaction of pyridazine with hydrogen peroxide in the presence of a catalyst. The reaction proceeds via an oxidation reaction, which results in the formation of Pyrido(2,3-d)pyridazine 6-oxide. The yield of Pyrido(2,3-d)pyridazine 6-oxide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of reactants.
Scientific Research Applications
Pyrido(2,3-d)pyridazine 6-oxide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase. These enzymes are involved in various physiological processes, and their inhibition can be beneficial in the treatment of various diseases.
properties
CAS RN |
19866-61-6 |
|---|---|
Product Name |
Pyrido(2,3-d)pyridazine 6-oxide |
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
6-oxidopyrido[2,3-d]pyridazin-6-ium |
InChI |
InChI=1S/C7H5N3O/c11-10-5-6-2-1-3-8-7(6)4-9-10/h1-5H |
InChI Key |
VCYGGHIDKYQIRH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C[N+](=NC=C2N=C1)[O-] |
Canonical SMILES |
C1=CC2=C[N+](=NC=C2N=C1)[O-] |
Other CAS RN |
19866-61-6 |
synonyms |
PYRIDO[2,3-D]PYRIDAZINE-6-OXIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




